N-Nitrosometoprolol

Description

Properties

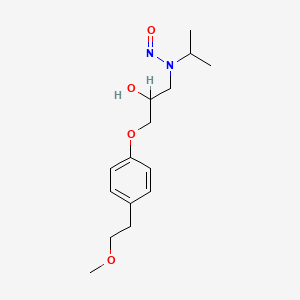

IUPAC Name |

N-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-N-propan-2-ylnitrous amide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4/c1-12(2)17(16-19)10-14(18)11-21-15-6-4-13(5-7-15)8-9-20-3/h4-7,12,14,18H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTOBGHTYDROBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30928723 | |

| Record name | N-{2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}-N-propan-2-ylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134720-05-1, 138768-62-4 | |

| Record name | N-Nitrosometoprolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134720051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}-N-propan-2-ylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(2-methoxyethyl)phenoxy]-3-[nitroso(propan-2-yl)amino]propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Genotoxic Impurity: A Technical Guide to the Formation of N-Nitrosometoprolol

For Immediate Release

This whitepaper provides an in-depth technical examination of the formation mechanism of N-Nitrosometoprolol, a nitrosamine impurity of the widely prescribed beta-blocker, Metoprolol. This guide is intended for researchers, scientists, and drug development professionals engaged in the study and control of pharmaceutical impurities. We will delve into the core chemical processes, influencing factors, and analytical methodologies pertinent to the formation of this genotoxic compound.

Executive Summary

This compound (NO-Metoprolol) is a nitrosamine impurity that can form during the synthesis, formulation, or storage of Metoprolol-containing drug products. Its presence, even at trace levels, is a significant concern due to the classification of nitrosamines as probable human carcinogens. The formation of NO-Metoprolol arises from the reaction of the secondary amine moiety of the Metoprolol molecule with a nitrosating agent. This reaction is significantly influenced by environmental and process conditions, primarily pH, temperature, and the concentration of reactants. Understanding the kinetics and mechanisms of this formation is paramount for developing effective control and mitigation strategies in the pharmaceutical industry.

The Chemical Pathway: Nitrosation of a Secondary Amine

The formation of this compound is a classic example of the nitrosation of a secondary amine. Metoprolol, possessing a secondary isopropylamine group, is susceptible to reaction with various nitrosating agents. The most common and well-studied pathway involves the use of nitrous acid (HNO₂), which is typically formed in situ from a nitrite salt (e.g., sodium nitrite, NaNO₂) under acidic conditions.[1]

The fundamental reaction mechanism can be summarized in the following steps:

-

Formation of the Nitrosating Agent: In an acidic aqueous environment, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂).

-

Generation of the Nitrosonium Ion: Nitrous acid can be further protonated and subsequently lose a water molecule to form the highly reactive nitrosonium ion (NO⁺), which acts as the primary electrophile in the nitrosation reaction.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine in Metoprolol acts as a nucleophile, attacking the electrophilic nitrosonium ion.

-

Deprotonation: The resulting intermediate is then deprotonated, typically by a water molecule, to yield the stable N-nitrosamine, this compound.

Caption: Formation pathway of this compound from Metoprolol.

Quantitative Analysis of Formation Kinetics

While specific kinetic studies detailing the rate constants and activation energy for the formation of this compound are not extensively available in the public domain, the general kinetics of nitrosation of secondary amines are well-established. The rate of formation is typically found to be first order with respect to the amine and second order with respect to nitrous acid.

Factors Influencing Reaction Rate and Yield:

-

pH: The rate of nitrosation is highly dependent on the pH of the reaction medium. The optimal pH for the formation of N-nitrosamines from secondary amines is generally in the acidic range of 2.5 to 3.4.[2] This is a result of a trade-off: lower pH increases the concentration of the active nitrosating species (N₂O₃, formed from the dimerization of protonated nitrous acid), but it also increases the protonation of the secondary amine, reducing its nucleophilicity.

-

Temperature: An increase in temperature generally accelerates the rate of this compound formation. Studies on other nitrosamines have shown a significant increase in formation with rising temperatures.[3][4][5]

-

Nitrite Concentration: The yield of this compound is directly influenced by the concentration of the nitrosating agent. Higher concentrations of nitrite lead to a greater formation of the nitrosamine impurity.

Table 1: Factors Affecting this compound Formation

| Parameter | Effect on Formation Rate/Yield | Optimal Conditions for Formation |

| pH | Rate is maximal in the acidic range. | pH 2.5 - 3.4 |

| Temperature | Rate increases with increasing temperature. | Elevated temperatures |

| Metoprolol Concentration | Yield increases with increasing concentration. | Higher concentrations |

| Nitrite Concentration | Yield increases with increasing concentration. | Higher concentrations |

Experimental Protocols

This section outlines a general protocol for the synthesis of this compound and the analytical methods for its quantification, based on available literature.

Synthesis of this compound

A study by Robbiano et al. (1991) describes the synthesis of N-nitroso derivatives of several beta-blockers, including metoprolol.

Materials:

-

Metoprolol

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Chloroform

-

Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography if necessary)

-

Ethyl Acetate (for crystallization)

Procedure:

-

Dissolve Metoprolol in a suitable volume of hydrochloric acid solution.

-

Cool the solution in an ice bath.

-

Add a solution of sodium nitrite in water dropwise to the cooled Metoprolol solution while stirring.

-

Continue stirring the reaction mixture for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., 0-5 °C).

-

Extract the reaction mixture several times with chloroform.

-

Pool the organic phases and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by crystallization from a suitable solvent (e.g., ethyl acetate) or by silica gel column chromatography.

Under these conditions, a yield of 90% of this compound as a pale yellow oil has been reported.

World Health Organization (WHO) Recommended Conditions for Nitrosation Studies:

For standardized in vitro nitrosation studies, the WHO recommends the following conditions:

-

Drug concentration: 10 mM

-

Nitrite concentration: 40 mM

-

Reaction temperature: 37 °C

-

Reaction time: 1 hour

-

pH: 3-4

Analytical Quantification of this compound

Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound in active pharmaceutical ingredients (APIs) and drug products. High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection is commonly employed.

Table 2: Analytical Methods for this compound Quantification

| Method | Column | Mobile Phase | Detection | Limit of Quantification (LOQ) |

| UHPLC-MS/MS | Acquity HSS T3 (3.0 × 100 mm, 1.8 μm) | Gradient of 0.1% Formic Acid in Water and Methanol or Acetonitrile | Electrospray Ionization (ESI) - Tandem Mass Spectrometry (MS/MS) | 2-20 ppb |

| HPLC-UV | Inertsil ODS 3V (250mm × 4.6mm, 5.0µm) | Water:Methanol (60:40) | UV at 230 nm | Not specified for NO-Metoprolol |

Sample Preparation for Analysis:

-

API: Accurately weigh the Metoprolol API and dissolve it in a suitable diluent (e.g., methanol, water, or mobile phase) to a known concentration.

-

Tablets: Weigh and crush a representative number of tablets. Extract the powder with a suitable solvent, sonicate to ensure complete dissolution of the analyte, and then filter to remove insoluble excipients.

-

Dilute the resulting solution to a concentration within the calibration range of the analytical method.

Caption: General experimental workflow for synthesis and analysis.

Logical Relationships and Influencing Factors

The formation of this compound is a multifactorial process where the interplay of chemical and physical parameters dictates the final concentration of the impurity. The following diagram illustrates the key logical relationships.

Caption: Key factors influencing this compound formation.

Conclusion and Mitigation Strategies

The formation of this compound is a well-understood chemical process governed by fundamental principles of organic chemistry. The key to controlling this impurity lies in a thorough understanding of its formation mechanism and the factors that promote it. Based on the data presented, the following mitigation strategies are recommended:

-

Control of Raw Materials: Rigorous testing of starting materials and excipients for nitrite and other potential nitrosating agents is essential.

-

Process Optimization: Manufacturing processes should be designed to avoid conditions that favor nitrosation, such as highly acidic environments and elevated temperatures, especially in the presence of nitrite sources.

-

pH Control: Maintaining a pH outside the optimal range for nitrosation (pH 2.5-3.4) can significantly reduce the rate of formation.

-

Use of Inhibitors: The addition of antioxidants, such as ascorbic acid (Vitamin C), has been shown to inhibit the formation of N-nitrosamines by scavenging nitrosating agents.

-

Appropriate Storage Conditions: Storing both the API and the final drug product under controlled conditions of temperature and humidity can minimize the potential for impurity formation over the product's shelf life.

By implementing these strategies, pharmaceutical manufacturers can effectively minimize the risk of this compound formation, ensuring the safety and quality of Metoprolol-containing medicines for patients worldwide.

References

- 1. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. freethinktech.com [freethinktech.com]

- 3. researchgate.net [researchgate.net]

- 4. digicomst.ie [digicomst.ie]

- 5. researchgate.net [researchgate.net]

Synthesis and Characterization of N-Nitrosometoprolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosometoprolol is a nitrosamine impurity of Metoprolol, a widely prescribed beta-blocker. The presence of nitrosamine impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties. This technical guide provides an in-depth overview of the synthesis and characterization of this compound. It includes a general method for its synthesis, detailed protocols for its analytical characterization, and a discussion of its genotoxic potential. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

Metoprolol is a selective β1 receptor blocker commonly used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. This compound can form when Metoprolol, a secondary amine, reacts with nitrosating agents.[1] These agents can be present as impurities in starting materials, reagents, or solvents used during the synthesis of the active pharmaceutical ingredient (API), or they can form during the storage of the drug product.[1] Regulatory agencies worldwide have established strict limits for nitrosamine impurities in pharmaceuticals, necessitating robust methods for their synthesis, identification, and quantification.

This guide outlines the chemical synthesis of this compound, its characterization using modern analytical techniques, and provides insights into its biological significance.

Synthesis of this compound

The synthesis of this compound involves the reaction of Metoprolol with a nitrosating agent, typically in an acidic medium. The secondary amine group in the Metoprolol molecule is susceptible to nitrosation, leading to the formation of the N-nitroso derivative.

General Reaction Scheme

The fundamental reaction for the formation of this compound is the nitrosation of the secondary amine in Metoprolol. This is typically achieved by reacting Metoprolol with sodium nitrite in the presence of a strong acid, such as hydrochloric acid.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol (General Method)

Disclaimer: The following is a generalized protocol and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions. N-nitrosamines are potent carcinogens.

Materials:

-

Metoprolol

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Dissolution: Dissolve a known quantity of Metoprolol in a suitable organic solvent, such as dichloromethane, in a round-bottom flask.

-

Acidification: Cool the solution in an ice bath and slowly add a dilute solution of hydrochloric acid with constant stirring.

-

Nitrosation: While maintaining the low temperature, add a solution of sodium nitrite dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product may be purified using column chromatography on silica gel.

Characterization of this compound

Accurate characterization of this compound is crucial for its identification and quantification. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Characterization

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phenoxy ring, the methoxyethyl group, the isopropyl group, and the propanol backbone. The presence of the nitroso group can lead to conformational isomers (E/Z), which may result in the doubling of some signals.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing nature of the nitroso group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic Protons | 6.8 - 7.2 | 114 - 158 |

| -OCH₂- (aliphatic) | 3.5 - 4.2 | 60 - 75 |

| -CH(OH)- | 3.8 - 4.5 | 65 - 75 |

| -N-CH₂- | 3.0 - 4.0 | 45 - 60 |

| -N-CH(CH₃)₂ | 3.5 - 5.0 (methine) | 45 - 55 (methine) |

| -CH(CH₃)₂ | 1.0 - 1.5 (methyl) | 18 - 25 (methyl) |

| -OCH₃ | 3.3 - 3.6 | 55 - 60 |

| -CH₂-CH₂-O- | 2.7 - 2.9 (Ar-CH₂) | 30 - 40 (Ar-CH₂) |

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

-

O-H stretch: A broad band around 3400 cm⁻¹ due to the hydroxyl group.

-

C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

N=O stretch: A strong absorption band in the region of 1430-1480 cm⁻¹, characteristic of the N-nitroso group.

-

C-O stretch: Bands in the region of 1000-1300 cm⁻¹.

-

Aromatic C=C stretch: Bands in the region of 1450-1600 cm⁻¹.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the identification and quantification of this compound. Electrospray ionization (ESI) is a common technique used for this purpose. The mass spectrum of this compound (C₁₅H₂₄N₂O₄, Molecular Weight: 296.36 g/mol ) would show a prominent protonated molecular ion [M+H]⁺ at m/z 297. A characteristic fragmentation pattern for N-nitrosamines is the loss of the •NO radical (30 Da) or an •OH radical (17 Da).[2]

Table 2: Expected Mass Spectral Data for this compound

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 297.18 | Protonated molecular ion |

| [M+H-NO]⁺ | 267.18 | Loss of a nitroso radical |

| [M+H-H₂O]⁺ | 279.17 | Loss of water |

Chromatographic Characterization

Chromatographic methods are essential for separating this compound from the parent drug and other impurities, and for its quantification at trace levels.

3.2.1. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used technique for the analysis of nitrosamine impurities due to its high sensitivity and selectivity.

Table 3: Typical LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 1 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | Precursor ion (m/z 297) to product ions |

3.2.2. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of this compound, particularly for volatile nitrosamines. However, derivatization may be required for less volatile compounds.

Genotoxicity and Signaling Pathway

N-nitrosamines are classified as probable human carcinogens. Their genotoxicity is primarily mediated through metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[3] This metabolic process generates highly reactive electrophilic diazonium ions that can alkylate DNA, leading to the formation of DNA adducts.[4] These adducts, if not repaired by the cell's DNA repair mechanisms, can cause mutations during DNA replication, potentially initiating carcinogenesis.

Caption: Proposed genotoxicity pathway of this compound.

Conclusion

The synthesis and characterization of this compound are critical for ensuring the safety and quality of Metoprolol-containing drug products. This technical guide provides a framework for understanding the formation, synthesis, and analytical control of this impurity. While a general synthetic protocol and expected characterization data are presented, it is essential for researchers to utilize certified reference standards for method development and validation. The continued development of sensitive and robust analytical methods is paramount for monitoring and controlling nitrosamine impurities in pharmaceuticals, thereby safeguarding public health.

Experimental Workflows

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the analysis of this compound.

References

- 1. N-Nitroso Metoprolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

N-Nitrosometoprolol: A Technical Overview of its Physicochemical Properties and Genotoxic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosometoprolol is a nitrosamine impurity that can form from the secondary amine structure of metoprolol, a widely used beta-blocker for treating various cardiovascular diseases. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their potential carcinogenic nature. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound and its genotoxic effects, summarizing critical data from scientific literature to inform risk assessment and analytical method development.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 138768-62-4 | [1][2][3][4] |

| Molecular Formula | C15H24N2O4 | [1] |

| Molecular Weight | 296.36 g/mol | |

| Appearance | Brown Colour Oil or Colourless to Pale Yellow Oil | |

| Solubility | Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), DCM. |

Genotoxicity Profile

This compound has been identified as a genotoxic compound, capable of inducing DNA damage. Key findings from in vitro and in vivo studies are summarized below.

In Vitro Genotoxicity

This compound has been shown to induce DNA damage in primary cultures of both rat and human hepatocytes. Studies have demonstrated that it causes DNA fragmentation at concentrations ranging from 0.1 to 1 mM. This effect indicates that this compound is an indirectly acting genotoxin, requiring metabolic activation to exert its DNA-damaging effects.

In Vivo Genotoxicity

In vivo studies in rats have shown that this compound can induce a statistically significant increase in the frequency of micronucleated hepatocytes at a dose of 1000 mg/kg. However, it did not produce a significant increase in micronucleated polychromatic erythrocytes in the bone marrow or spleen, suggesting a degree of organ-specific clastogenicity.

Experimental Methodologies

The following sections detail the experimental protocols employed in the key studies that have characterized the genotoxicity of this compound.

In Vitro DNA Damage Assessment in Hepatocytes

Objective: To evaluate the ability of this compound to induce DNA fragmentation and repair synthesis in primary hepatocyte cultures.

Methodology:

-

Hepatocyte Isolation and Culture: Primary hepatocytes were isolated from rats and humans.

-

Treatment: Hepatocyte cultures were exposed to this compound at subtoxic concentrations, typically ranging from 0.1 to 1 mM, for 20 hours.

-

DNA Fragmentation Analysis (Alkaline Elution Technique):

-

Following treatment, cells were lysed on a filter, and the DNA was eluted with an alkaline solution.

-

The rate of DNA elution is proportional to the number of strand breaks.

-

Fractions of the eluted DNA were collected and quantified to determine the extent of DNA fragmentation.

-

-

DNA Repair Synthesis Analysis (Quantitative Autoradiography):

-

Hepatocytes were treated with this compound in the presence of tritiated thymidine ([³H]dThd).

-

Unscheduled DNA synthesis (UDS), an indicator of DNA repair, was measured by the incorporation of [³H]dThd into the DNA of non-S-phase cells.

-

The amount of incorporated radioactivity was quantified using autoradiography.

-

In Vivo Micronucleus Assay in Rat Hepatocytes

Objective: To assess the clastogenic potential of this compound in vivo.

Methodology:

-

Animal Model: Partially hepatectomized rats were used to stimulate cell proliferation, making chromosomal damage more readily detectable.

-

Dosing: A single dose of 1000 mg/kg of this compound was administered by gavage.

-

Sample Collection: At an appropriate time after dosing, the livers were harvested.

-

Micronucleus Analysis:

-

Hepatocytes were isolated and stained.

-

The frequency of micronucleated hepatocytes was determined by microscopic examination. An increase in the number of micronuclei compared to a control group indicates clastogenic activity.

-

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for in vitro genotoxicity testing and the proposed metabolic activation pathway of this compound.

Conclusion

This compound is a genotoxic impurity of metoprolol that requires metabolic activation to exert its DNA-damaging effects. The data summarized in this guide, including its physicochemical properties and the methodologies used to assess its genotoxicity, provide a critical resource for researchers, scientists, and drug development professionals. This information is essential for the development of sensitive analytical methods for its detection and for establishing appropriate control strategies to ensure the safety and quality of metoprolol-containing drug products.

References

- 1. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hesiglobal.org [hesiglobal.org]

- 4. researchgate.net [researchgate.net]

Physical and chemical properties of N-Nitrosometoprolol.

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosometoprolol is a nitrosamine impurity of Metoprolol, a widely prescribed beta-blocker. The presence of nitrosamine impurities in pharmaceuticals is a significant concern for regulatory agencies and the pharmaceutical industry due to their potential carcinogenic effects. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its synthesis, analytical characterization, and its mechanism of genotoxicity. This information is intended to support research, development, and quality control activities related to Metoprolol and its impurities.

Physical and Chemical Properties

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | N-(2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)propyl)-N-isopropylnitrous amide | [3] |

| CAS Number | 138768-62-4 | |

| Molecular Formula | C₁₅H₂₄N₂O₄ | |

| Molecular Weight | 296.36 g/mol | |

| Appearance | Pale yellow oil or White to off-white solid | |

| Storage | -20°C | |

| Stability | ≥ 2 years |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes | Source |

| Melting Point | -46 °C | For a solution in acetonitrile | |

| Boiling Point | 81 °C | For a solution in acetonitrile | |

| Solubility | Soluble in Acetonitrile (10 mg/ml), DMSO, and Methanol | ||

| pKa | Not publicly available | The parent amine, metoprolol, has a pKa of 9.68, indicating it is a weak base. The nitrosation would likely reduce the basicity of the nitrogen atom. | |

| λmax | 226 nm |

Synthesis and Formation

This compound is not intentionally synthesized as a drug substance but is formed as an impurity. Its formation occurs through the reaction of the secondary amine functional group in Metoprolol with nitrosating agents. This reaction is typically favored under acidic conditions.

Experimental Protocol: General Synthesis of N-Nitrosamines from Secondary Amines

The following is a generalized protocol for the synthesis of N-nitrosamines, which can be adapted for the laboratory-scale synthesis of this compound for use as an analytical standard. Note: N-nitrosamines are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Metoprolol (secondary amine precursor)

-

Sodium nitrite (NaNO₂)

-

Dilute Hydrochloric Acid (HCl)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)

-

Magnetic stirrer and stirring bar

-

Ice bath

Procedure:

-

Dissolution: Dissolve Metoprolol in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0-5°C using an ice bath.

-

Nitrosating Agent Preparation: In a separate beaker, prepare an aqueous solution of sodium nitrite.

-

Addition of Nitrosating Agent: Slowly add the sodium nitrite solution dropwise to the stirred Metoprolol solution.

-

Acidification: While maintaining the temperature at 0-5°C, slowly add dilute hydrochloric acid dropwise to the reaction mixture. The acid facilitates the formation of the active nitrosating species (nitrous acid).

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Carefully neutralize any remaining acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer.

-

Wash the organic layer sequentially with deionized water and then with brine (saturated sodium chloride solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system.

-

References

- 1. benchchem.com [benchchem.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Role of human cytochrome P450 (CYP) in the metabolic activation of nitrosamine derivatives: application of genetically engineered Salmonella expressing human CYP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Genotoxic Potential of N-Nitrosometoprolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro genotoxic potential of N-Nitrosometoprolol, a nitrosamine impurity of the widely used beta-blocker, metoprolol. The document summarizes key quantitative data, details experimental methodologies for relevant genotoxicity assays, and presents visual representations of experimental workflows and potential metabolic activation pathways. This guide is intended to inform researchers, scientists, and drug development professionals on the current understanding of the genotoxicity of this compound and to provide a framework for its assessment.

Executive Summary

This compound has been demonstrated to be genotoxic in in vitro assays that incorporate metabolic activation. Studies have shown that it can induce DNA damage in primary hepatocytes from both rats and humans. While direct data on mutagenicity in bacterial or mammalian cell mutation assays is limited for this compound specifically, the broader class of nitrosated beta-blockers, such as N-nitroso propranolol, has been shown to be mutagenic and clastogenic in a variety of in vitro systems. These findings underscore the importance of continued investigation and rigorous assessment of the genotoxic risk of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro genotoxicity of this compound and the closely related N-nitroso propranolol (NNP), which serves as a surrogate for understanding potential effects.

Table 1: DNA Damage Induced by this compound in Primary Hepatocytes

| Test System | Endpoint | Concentration Range | Result |

| Rat Primary Hepatocytes | DNA Fragmentation | 0.1 - 1 mM | Positive, dose-related response[1][2][3] |

| Human Primary Hepatocytes | DNA Fragmentation | 0.1 - 1 mM | Positive, dose-related response[1][3] |

| Chinese Hamster Lung V79 Cells | DNA Fragmentation | Not specified (equal or higher concentrations than hepatocytes) | Negative |

Table 2: Genotoxicity of N-Nitroso Propranolol (NNP) in Various In Vitro Assays

| Assay | Test System | Metabolic Activation | Concentration Range | Result |

| Ames Test | S. typhimurium TA100, TA1535, TA98 | Hamster Liver S9 | Not specified | Positive, concentration-dependent mutations |

| Ames Test | S. typhimurium TA100, TA1535, TA98 | Rat Liver S9 | Not specified | Positive, less effective than hamster S9 |

| Micronucleus Assay | Human Lymphoblastoid TK6 Cells | Hamster Liver S9 | Up to 100 µM | Positive, concentration-dependent increase |

| Gene Mutation Assay | Human Lymphoblastoid TK6 Cells | Hamster Liver S9 | Not specified | Positive |

| DNA Strand Breakage | Human HepaRG Cells (2D and 3D cultures) | Endogenous (metabolically competent) | Not specified | Positive, concentration-dependent |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard guidelines and the specific descriptions found in the referenced literature.

DNA Fragmentation in Primary Hepatocytes (Alkaline Elution Assay)

This assay was used to evaluate the ability of this compound to induce DNA single-strand breaks in primary hepatocytes.

Methodology:

-

Hepatocyte Isolation: Primary hepatocytes are isolated from rats and humans using a collagenase perfusion technique.

-

Cell Culture and Treatment: Isolated hepatocytes are plated and allowed to attach. The cells are then exposed to various concentrations of this compound (e.g., 0.1 mM to 1 mM) for a defined period, typically 20 hours.

-

Cell Lysis: After treatment, the cells are gently lysed on a filter to release the DNA.

-

Alkaline Elution: The DNA is then eluted from the filter using an alkaline solution. The rate of elution is proportional to the number of DNA single-strand breaks.

-

DNA Quantification: The amount of DNA in the eluted fractions and remaining on the filter is quantified using a fluorescent DNA-binding dye.

-

Data Analysis: The elution rate constant is calculated and compared between treated and control groups to determine the extent of DNA fragmentation.

Bacterial Reverse Mutation Assay (Ames Test)

Methodology:

-

Bacterial Strains: Salmonella typhimurium strains TA98, TA100, and TA1535 are commonly used to detect frameshift and base-pair substitution mutations.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system, typically a post-mitochondrial fraction (S9) from the livers of Aroclor 1254-induced rats or hamsters. For nitrosamines, hamster liver S9 has been shown to be more effective.

-

Pre-incubation Method: The test compound, bacterial culture, and S9 mix (if used) are pre-incubated together before being plated on minimal glucose agar.

-

Plating and Incubation: The mixture is then poured onto agar plates and incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine) is counted for each plate.

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the solvent control.

In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events. The protocol for N-nitroso propranolol in human lymphoblastoid TK6 cells is described here.

Methodology:

-

Cell Culture: Human lymphoblastoid TK6 cells are cultured in appropriate media.

-

Treatment: Cells are exposed to the test compound with and without metabolic activation (e.g., hamster liver S9) for a short period (e.g., 4 hours) followed by a recovery period, or for a longer continuous period (e.g., 24 hours).

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronuclei is scored in binucleated cells.

-

Data Analysis: The percentage of micronucleated binucleated cells is calculated and compared between treated and control groups. A significant, dose-dependent increase in micronucleus frequency indicates a positive result.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed metabolic activation pathway of this compound leading to genotoxicity and a typical workflow for in vitro genotoxicity testing.

References

A Historical and Technical Guide to Nitrosamine Impurities in Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the historical context, scientific understanding, and regulatory landscape of nitrosamine impurities in pharmaceutical products. It is designed to be a valuable resource for professionals involved in drug development, quality control, and regulatory affairs.

A Historical Perspective: The Emergence of a Hidden Threat

The story of nitrosamines and their intersection with human health is a long and evolving one. While their presence was first noted in the 1870s, it wasn't until the mid-20th century that their carcinogenic potential began to be understood.

Early Discoveries and Toxicological Concerns:

-

1870s: N-nitrosamines are first chemically described.

-

1956: A pivotal study by Magee and Barnes links N-nitrosodimethylamine (NDMA) to the development of malignant tumors in rats, establishing them as potent carcinogens.[1]

-

1970s: Research intensifies, identifying nitrosamines in a variety of consumer products, including cured meats, beer, and tobacco smoke, raising public health concerns.[2]

The Pharmaceutical Wake-Up Call (2018-Present):

The landscape of pharmaceutical quality and safety was irrevocably changed in 2018 with the discovery of nitrosamine impurities in a widely prescribed class of medications.

-

June 2018: The U.S. Food and Drug Administration (FDA) is alerted to the presence of NDMA in the angiotensin II receptor blocker (ARB) valsartan , sourced from a specific manufacturer.[3][4] This discovery triggered a cascade of global recalls.[3]

-

July 2018: The European Medicines Agency (EMA) also reports the detection of NDMA and another nitrosamine, N-nitrosodiethylamine (NDEA), in valsartan products.

-

September 2018: Further investigations reveal NDEA in some recalled valsartan batches.

-

September 2019: The issue expands beyond "sartans" with the detection of NDMA in ranitidine , a popular H2-blocker used for treating heartburn. This was particularly concerning as it suggested that the impurity could also form from the degradation of the active pharmaceutical ingredient (API) itself.

-

December 2019: Nitrosamine impurities are detected in some batches of metformin , a first-line treatment for type 2 diabetes, outside of the European Union.

-

Mid-2021: The problem continues to unfold with the discovery of nitrosamine drug substance-related impurities (NDSRIs), such as nitrosovarenicline in varenicline (Chantix), leading to further recalls.

These events prompted swift and comprehensive action from global regulatory bodies, leading to widespread product recalls, the development of new analytical methods, and the issuance of stringent guidelines for the pharmaceutical industry.

Quantitative Data Summary

The following tables summarize the quantitative data related to nitrosamine impurity levels found in recalled drug products and the acceptable intake limits established by major regulatory agencies.

Table 1: Reported Levels of Nitrosamine Impurities in Recalled Drug Products

| Drug | Nitrosamine Impurity | Reported Levels |

| Valsartan | NDMA | Up to 22 µg per tablet (approximately 60 mg/kg of API). Some products contained as much as 17 µg of NDMA in a single tablet. The average concentration in some recalled products was approximately 60 parts per million (ppm). |

| Valsartan | NDEA | Found in some recalled valsartan lots. |

| Ranitidine | NDMA | Levels exceeding the acceptable daily intake limit of 96 ng or 0.32 ppm. Some tests showed levels up to 2.85 ppm in tablets and 1.37 ppm in syrups. One report noted levels in excess of 3,000,000 ng per tablet under certain analytical conditions, though these high levels were later attributed to the testing methodology itself. |

| Metformin | NDMA | Some batches of extended-release metformin were found to have NDMA levels exceeding the acceptable intake limit. In Australia, about 30% of tested batches modestly exceeded the limit, with one batch being 4.4 times over the limit. |

Table 2: Regulatory Acceptable Intake (AI) Limits for Common Nitrosamines

| Nitrosamine Impurity | Regulatory Agency | Acceptable Intake (AI) Limit (ng/day) |

| NDMA | FDA, EMA | 96 |

| NDEA | FDA, EMA | 26.5 |

| NMBA | FDA | 96 |

| NDIPA | FDA | 26.5 |

| NEIPA | FDA | 26.5 |

| NDBA | FDA | 26.5 |

Note: If multiple nitrosamines are present, the total daily intake should generally not exceed 26.5 ng/day. The conversion of AI limits to parts per million (ppm) is dependent on the maximum daily dose of the specific drug product.

Experimental Protocols for Nitrosamine Detection

Accurate and sensitive analytical methods are crucial for the detection and quantification of nitrosamine impurities at trace levels. The most common techniques employed are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Sartans

This protocol is a generalized example based on methods developed for the analysis of nitrosamines in sartan drugs.

Objective: To quantify NDMA, NDEA, NMBA, NDIPA, NEIPA, and NDBA in valsartan, losartan, and other sartan APIs and drug products.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system

-

Tandem quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Reagents and Materials:

-

Reference standards for each nitrosamine and their deuterated internal standards (e.g., NDMA-d6).

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Formic acid, LC-MS grade

-

Drug substance or finished drug product

-

0.45 µm PTFE syringe filters

Sample Preparation:

-

Weigh approximately 80 mg of the drug substance or ground tablets into a 2 mL centrifuge tube.

-

Add a known volume of diluent (e.g., 1% formic acid in water) and a precise amount of the internal standard solution.

-

Vortex the sample for a specified time (e.g., 20 minutes) to ensure complete dissolution of the nitrosamines.

-

Centrifuge the sample to pellet any undissolved excipients.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter into an autosampler vial.

Chromatographic Conditions (Example):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient: A gradient elution program to separate the nitrosamines from the API and other matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive ESI or APCI

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for each nitrosamine and internal standard must be optimized.

Data Analysis:

-

Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method

This protocol provides a general workflow for the analysis of volatile nitrosamines.

Objective: To quantify volatile nitrosamines such as NDMA and NDEA in pharmaceutical products.

Instrumentation:

-

Gas Chromatograph (GC) with a suitable injector (e.g., split/splitless)

-

Tandem quadrupole mass spectrometer (MS/MS)

Reagents and Materials:

-

Reference standards for nitrosamines and their deuterated internal standards.

-

Dichloromethane, GC grade

-

Sodium hydroxide solution

-

Ground tablets or API

Sample Preparation (Liquid-Liquid Extraction):

-

Weigh a representative sample of ground tablets or API (e.g., 250 mg) into a centrifuge tube.

-

Add a sodium hydroxide solution and shake to suspend the sample.

-

Add dichloromethane and shake vigorously to extract the nitrosamines into the organic layer.

-

Centrifuge to separate the layers.

-

Transfer the dichloromethane layer to a GC vial for analysis.

Chromatographic Conditions (Example):

-

Column: A low- to mid-polarity capillary column suitable for amine analysis.

-

Carrier Gas: Helium

-

Inlet Temperature: 250 °C

-

Oven Program: A temperature gradient to separate the target analytes.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electron Ionization (EI)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Optimized precursor-to-product ion transitions for each analyte.

Data Analysis:

-

Quantification is performed using a calibration curve based on the response of the target analytes relative to their internal standards.

Key Mechanisms and Pathways

Formation of Nitrosamines

Nitrosamines can form in pharmaceutical products through various pathways, often involving the reaction of secondary or tertiary amines with a nitrosating agent.

Key Reactants:

-

Amines: These can be present as part of the API structure, as impurities or degradants, or as reagents and catalysts used in the manufacturing process.

-

Nitrosating Agents: Nitrite salts (often present as impurities in excipients and reagents) under acidic conditions can form nitrous acid, a potent nitrosating agent.

Common Scenarios for Formation:

-

API Synthesis: Certain reaction conditions, solvents (like dimethylformamide - DMF), and quenching agents (like sodium nitrite) used during API synthesis can lead to the formation of nitrosamines.

-

Drug Product Formulation: The presence of trace amounts of nitrites in excipients can react with susceptible amine-containing APIs during formulation, especially in the presence of water (e.g., wet granulation).

-

Degradation: The API itself may be unstable and degrade over time to form nitrosamines, as has been suggested for ranitidine.

-

Packaging: Unsuitable primary packaging materials, such as nitrocellulose blisters, can also be a source of nitrosating agents.

Signaling Pathway of Nitrosamine-Induced Carcinogenicity

The carcinogenicity of nitrosamines is primarily due to their metabolic activation into highly reactive electrophiles that can damage DNA.

Metabolic Activation:

-

Cytochrome P450 (CYP) Metabolism: In the liver, nitrosamines like NDMA and NDEA are metabolized by CYP enzymes, particularly CYP2E1.

-

α-Hydroxylation: This enzymatic process involves the hydroxylation of the carbon atom adjacent (alpha) to the nitroso group.

-

Formation of Unstable Intermediates: The hydroxylated nitrosamine is unstable and spontaneously decomposes.

-

Generation of Diazonium Ions: This decomposition releases an aldehyde (e.g., formaldehyde from NDMA) and a highly reactive alkyldiazonium ion (e.g., methyldiazonium ion from NDMA).

DNA Damage and Mutagenesis:

-

DNA Alkylation: The alkyldiazonium ion is a potent alkylating agent that can transfer an alkyl group to DNA bases.

-

Formation of DNA Adducts: This results in the formation of DNA adducts, such as O6-methylguanine (O6-MeG) and N7-methylguanine (N7-MeG).

-

Miscoding and Mutations: O6-MeG is a particularly pro-mutagenic lesion that can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.

-

Initiation of Carcinogenesis: If these mutations occur in critical genes that control cell growth and division (e.g., proto-oncogenes or tumor suppressor genes), they can initiate the process of cancer development.

Diagram of NDMA Metabolic Activation and DNA Damage Pathway:

Caption: Metabolic activation of NDMA leading to DNA damage and carcinogenesis.

Regulatory Workflow and Risk Mitigation

In response to the nitrosamine crisis, regulatory agencies have established a systematic approach for the assessment and control of these impurities in pharmaceutical products.

Logical Workflow for Nitrosamine Risk Assessment and Control:

Caption: A logical workflow for the risk assessment and control of nitrosamine impurities.

Mitigation Strategies:

Pharmaceutical manufacturers are expected to implement a variety of strategies to mitigate the risk of nitrosamine impurities, including:

-

Process Optimization: Modifying manufacturing processes to avoid conditions that favor nitrosamine formation (e.g., avoiding the use of sodium nitrite as a quenching agent in the presence of secondary amines).

-

Raw Material Control: Rigorous testing of raw materials, including solvents and excipients, for the presence of nitrites and other nitrosating agents.

-

Formulation Changes: Using excipients with low nitrite content or incorporating antioxidants like ascorbic acid or alpha-tocopherol, which can inhibit nitrosamine formation.

-

Improved Analytical Testing: Implementing sensitive and validated analytical methods for routine monitoring of nitrosamine levels in APIs and finished products.

-

Supply Chain Auditing: Thoroughly auditing and qualifying suppliers of raw materials and intermediates.

Conclusion

The discovery of nitrosamine impurities in common medications has been a significant challenge for the pharmaceutical industry and regulatory agencies worldwide. It has underscored the importance of a deep understanding of synthetic and manufacturing processes, the potential for impurity formation, and the need for robust analytical capabilities. While the immediate crisis of widespread recalls has been managed through rigorous testing and regulatory action, the long-term legacy of the nitrosamine issue will be a heightened awareness of potential genotoxic impurities and a more proactive and scientifically-driven approach to ensuring the quality and safety of medicines. For researchers, scientists, and drug development professionals, a thorough understanding of the historical context, analytical methodologies, and risk mitigation strategies related to nitrosamines is essential for navigating the evolving regulatory landscape and protecting patient health.

References

- 1. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. More metformin recalled for NDMA; 6 firms now affected | RAPS [raps.org]

N-Nitrosometoprolol: An In-depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosometoprolol is a nitrosamine impurity of Metoprolol, a widely prescribed beta-blocker. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their potential carcinogenic properties. This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound, drawing upon available scientific literature and analogous data from related N-nitroso compounds. Understanding these characteristics is crucial for risk assessment, control strategy development, and ensuring the safety and quality of Metoprolol-containing drug products.

This compound can form when Metoprolol, which contains a secondary amine, reacts with nitrosating agents such as nitrite salts under acidic conditions.[1][2] This reaction can potentially occur during the synthesis of the active pharmaceutical ingredient (API), formulation of the drug product, or during storage, particularly under conditions of heat, humidity, or acidity.[3][4]

Stability of this compound

While specific quantitative forced degradation data for this compound is not extensively available in public literature, general knowledge of nitrosamine stability and data from related compounds provide valuable insights. Nitrosamines can be unstable under certain conditions, which can be leveraged in risk assessment and control strategies.[5] For instance, some nitrosamines are known to be unstable in aqueous conditions and may revert to the parent amine.

Storage Stability

Under controlled storage conditions, this compound has been shown to be stable.

| Condition | Duration | Stability |

| -20°C | ≥ 2 years | Stable |

| Room Temperature | Shipping | Stable |

| Table 1: Long-Term Storage Stability of this compound |

Potential Degradation Pathways

The degradation of this compound can be anticipated to proceed through several pathways, primarily hydrolysis and photolysis, based on the known chemistry of nitrosamines and the structure of the Metoprolol moiety.

Hydrolytic Degradation (Acid-Catalyzed)

Under acidic conditions, N-nitrosamines can undergo denitrosation, reverting to the parent amine (Metoprolol) and releasing a nitrosyl cation (or its derivatives). This pathway is significant as it can mitigate the risk associated with the nitrosamine, although it regenerates the precursor.

Figure 1: Acid-Catalyzed Hydrolytic Degradation of this compound.

Photolytic Degradation

Nitrosamines are known to be susceptible to degradation upon exposure to ultraviolet (UV) light. The primary mechanism involves the cleavage of the N-N bond. This process can lead to the formation of the corresponding amine radical and nitric oxide. Subsequent reactions can result in a variety of less harmful degradation products.

References

N-Nitrosometoprolol: A Technical Guide to Its Discovery, Analysis, and Toxicological Significance as a Drug Impurity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of N-nitrosamine impurities in pharmaceutical products has presented a significant challenge to the pharmaceutical industry and regulatory bodies worldwide. These compounds, classified as probable human carcinogens, can form during the synthesis, formulation, or storage of drug products containing susceptible amine functionalities. This technical guide provides an in-depth overview of N-Nitrosometoprolol, a nitrosamine impurity associated with the widely prescribed beta-blocker, metoprolol. This document details the mechanisms of its formation, comprehensive analytical methodologies for its detection and quantification, and the toxicological pathways underpinning its potential health risks. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, logical and experimental workflows are visualized through diagrams generated using the DOT language.

The Genesis of this compound

This compound is the N-nitroso derivative of metoprolol, a secondary amine. Its formation is a classic example of nitrosation, a chemical reaction between a nitrosating agent and a susceptible amine.[1]

Formation Pathway

The primary route of this compound formation involves the reaction of the secondary amine group in the metoprolol molecule with a nitrosating agent, typically nitrous acid (HNO₂). Nitrous acid is often formed in situ from nitrite salts (e.g., sodium nitrite) under acidic conditions.[2] The presence of residual nitrites in raw materials, excipients, or even from atmospheric nitrogen oxides, can be a source of nitrosating agents. The reaction is influenced by several factors including pH, temperature, and the concentration of both the amine and the nitrosating agent.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the analysis and regulation of this compound.

Table 1: Analytical Method Performance for this compound

| Parameter | Method | Value | Reference |

| Limit of Detection (LOD) | UHPLC-MS/MS | 0.02 - 1.2 ppb | [3] |

| Limit of Quantification (LOQ) | UHPLC-MS/MS | 2 - 20 ppb | [3] |

| Recovery | UHPLC-MS/MS | 64.1% - 113.3% | [3] |

| Correlation Coefficient (R) | UHPLC-MS/MS | 0.9978 - 0.9999 |

Table 2: Regulatory Acceptable Intake (AI) Limits for this compound

| Regulatory Body | Acceptable Intake (AI) Limit |

| U.S. Food and Drug Administration (FDA) | 1500 ng/day |

| European Medicines Agency (EMA) | 1500 ng/day |

Table 3: Genotoxicity Data for this compound

| Assay | System | Concentration | Result | Reference |

| DNA Fragmentation | Rat Hepatocytes | 0.1 - 1 mM | Positive | |

| DNA Fragmentation | Human Hepatocytes | 0.1 - 1 mM | Positive | |

| DNA Fragmentation | Chinese Hamster Lung V79 Cells | ≥ 1 mM | Negative |

Experimental Protocols

Synthesis of this compound (Reference Standard)

This protocol is based on the nitrosation reaction described by Robbiano et al. (1991).

Objective: To synthesize this compound for use as a reference standard in analytical methods.

Materials:

-

Metoprolol tartrate

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), 0.1 N

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolve a known amount of metoprolol tartrate in 0.1 N HCl.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a molar excess of a chilled aqueous solution of sodium nitrite dropwise to the metoprolol solution with constant stirring.

-

Maintain the reaction mixture at 0-5 °C and continue stirring for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or a rapid LC-UV method.

-

Once the reaction is complete, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts and wash with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the purified this compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Analytical Determination of this compound by UHPLC-MS/MS

This protocol is adapted from the method described by López-Rodríguez et al. (2023) for the analysis of nitrosamine impurities in beta-blockers.

Objective: To detect and quantify this compound in metoprolol active pharmaceutical ingredient (API) or drug product.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) or equivalent

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Methanol or Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Gradient Program: (A representative gradient)

-

0-1 min: 95% A

-

1-5 min: Linear gradient to 5% A

-

5-7 min: Hold at 5% A

-

7.1-9 min: Return to 95% A and equilibrate

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions: (Hypothetical - to be determined experimentally)

-

This compound: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3)

-

Internal Standard (e.g., this compound-d7): Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3)

-

-

Source Parameters (to be optimized):

-

Capillary Voltage

-

Source Temperature

-

Desolvation Gas Flow

-

Cone Voltage

-

Collision Energy

-

Sample Preparation:

-

Accurately weigh a known amount of metoprolol API or powdered tablets.

-

Dissolve the sample in a suitable diluent (e.g., mobile phase A).

-

Spike with an internal standard solution (if used).

-

Vortex and sonicate to ensure complete dissolution.

-

Centrifuge to pellet any undissolved excipients.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Toxicological Significance and Signaling Pathways

N-nitrosamines are classified as "cohort of concern" compounds by the International Council for Harmonisation (ICH) due to their mutagenic and carcinogenic properties. The genotoxicity of this compound has been demonstrated in in vitro studies.

Metabolic Activation and DNA Adduct Formation

N-nitrosamines are pro-carcinogens that require metabolic activation to exert their genotoxic effects. This activation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

The resulting highly reactive alkyldiazonium ions can then covalently bind to cellular macromolecules, most critically DNA, to form DNA adducts. These adducts, if not repaired by cellular DNA repair mechanisms, can lead to mutations during DNA replication.

Carcinogenic Signaling Pathways

The accumulation of mutations in critical genes, such as tumor suppressor genes and oncogenes, can disrupt normal cellular signaling pathways, leading to uncontrolled cell proliferation and tumorigenesis. While the specific pathways affected by this compound are not fully elucidated, the general mechanisms of nitrosamine-induced carcinogenesis involve the dysregulation of key signaling cascades.

Conclusion

The discovery of this compound as a potential impurity in metoprolol underscores the critical need for robust analytical monitoring and control strategies throughout the pharmaceutical lifecycle. This technical guide provides a comprehensive resource for researchers and drug development professionals, detailing the formation, analysis, and toxicological implications of this impurity. By understanding the fundamental chemistry and biology of this compound, the pharmaceutical industry can better mitigate the risks associated with nitrosamine impurities and ensure the continued safety and efficacy of essential medicines.

References

- 1. N-Nitroso Metoprolol | molsyns.com [molsyns.com]

- 2. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Ultrasensitive Quantification of N-Nitrosometoprolol in Metoprolol Drug Substance and Product by LC-MS/MS

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceutical products.

Abstract

N-Nitrosometoprolol is a nitrosamine drug substance-related impurity (NDSRI) that can form in metoprolol-containing pharmaceuticals.[1] Due to the classification of nitrosamines as a "cohort of concern" with mutagenic and potentially carcinogenic properties, regulatory agencies have established stringent acceptable intake (AI) limits.[2][3] The U.S. FDA's current AI limit for this compound is 1500 ng/day.[2] To comply with these regulations, a highly sensitive and selective analytical method is required for the accurate quantification of this impurity at trace levels.[4]

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in both metoprolol active pharmaceutical ingredient (API) and its finished tablet formulation. The method utilizes electrospray ionization in positive mode (ESI+) with Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. The described protocol is validated according to regulatory guidelines, demonstrating excellent performance in linearity, accuracy, precision, and sensitivity, making it suitable for routine quality control testing.

Experimental Protocols

Chemicals and Reagents

-

Standards: this compound reference standard and Metoprolol Tartrate/Succinate API were procured from certified vendors.

-

Solvents: LC-MS grade methanol and water were used.

-

Additives: LC-MS grade formic acid was used as a mobile phase modifier.

-

Sample Diluent: Methanol was used as the primary diluent for standards and samples.

Standard Solution Preparation

-

Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored under appropriate conditions.

-

Intermediate Stock Solution (1 µg/mL): Transfer 1.0 mL of the Primary Stock Solution into a 100 mL volumetric flask and dilute to volume with methanol.

-

Working Standard & Calibration Curve Solutions: Prepare a series of calibration standards by serially diluting the Intermediate Stock Solution with methanol to achieve concentrations ranging from approximately 0.05 ng/mL to 50 ng/mL. This range should bracket the expected limit of quantification (LOQ) and the specification limit.

Sample Preparation Protocol

1.3.1 Metoprolol API (Drug Substance)

-

Accurately weigh 100 mg of the Metoprolol API into a 15 mL centrifuge tube.

-

Add 10.0 mL of methanol (diluent).

-

Vortex the tube for 1 minute, followed by sonication for 15 minutes to ensure complete dissolution.

-

If necessary, centrifuge the solution to pellet any insoluble matter.

-

Transfer the supernatant into an HPLC vial for LC-MS/MS analysis.

1.3.2 Metoprolol Tablets (Drug Product)

-

Weigh and crush a sufficient number of tablets to obtain a homogenized powder equivalent to at least 200 mg of the metoprolol API.

-

Accurately weigh an amount of the crushed powder equivalent to 100 mg of the metoprolol API and transfer it to a 15 mL centrifuge tube.

-

Add 10.0 mL of methanol.

-

Vortex for 1 minute, followed by mechanical shaking for 40 minutes to ensure complete extraction of the analyte.

-

Centrifuge the sample at 4,500 rpm for 15 minutes.

-

Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.

LC-MS/MS Method and Parameters

A tandem quadrupole mass spectrometer operating in MRM mode provides the necessary selectivity and sensitivity for trace-level quantification.

Table 1: Liquid Chromatography (LC) Conditions | Parameter | Setting | | :--- | :--- | | LC System | UHPLC System | | Column | Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) or equivalent | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Methanol | | Flow Rate | 0.5 mL/min | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 1.0 | 10 | | | 8.0 | 95 | | | 10.0 | 95 | | | 10.1 | 10 | | | 12.0 | 10 | | Column Temperature | 45 °C | | Injection Volume | 10 µL | | Autosampler Temp. | 5 °C |

Table 2: Mass Spectrometry (MS/MS) Conditions | Parameter | Setting | | :--- | :--- | | MS System | Tandem Quadrupole Mass Spectrometer | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Capillary Voltage | 1.0 - 3.5 kV (Instrument Dependent) | | Source Temperature | 130 °C | | Desolvation Temp. | 500 °C | | Desolvation Gas Flow | 1000 L/hr | | Cone Gas Flow | 100 L/hr | | MRM Transitions | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | | this compound (Quantifier) | 297.2 | Fragment 1 | | | this compound (Qualifier) | 297.2 | Fragment 2 | (Note: Specific product ions and collision energies must be optimized for the instrument in use. The precursor ion corresponds to [M+H]⁺ for this compound, C₁₅H₂₄N₂O₄).

Method Performance and Data

The method was validated according to regulatory guidelines, with performance characteristics summarized below.

Table 3: Summary of Method Validation Data

| Parameter | Result |

|---|---|

| Linearity (R²) | > 0.999 |

| Calibration Range | 0.1 ng/mL - 50 ng/mL |

| Limit of Detection (LOD) | ~0.03 ng/mL (Equivalent to ~3 ppb) |

| Limit of Quantification (LOQ) | ~0.1 ng/mL (Equivalent to ~10 ppb) |

| Accuracy (Recovery) | 85.0% - 115.0% |

| Precision (%RSD) | < 10% at LOQ; < 5% at higher concentrations |

| Specificity | No interference observed from blank or matrix components at the retention time of this compound. |

Experimental Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample handling to final data reporting.

References

- 1. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. ajpaonline.com [ajpaonline.com]

- 4. How to comply with FDA-imposed nitrosamine impurity testing [manufacturingchemist.com]

Application Note: GC-MS Analysis of N-Nitrosometoprolol in Metoprolol API

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol is a widely used beta-blocker for the treatment of various cardiovascular conditions.[1][2][3][4][5] Recently, the presence of nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic properties. N-Nitrosometoprolol is a potential impurity that can form during the synthesis or storage of metoprolol. Therefore, sensitive and reliable analytical methods are required for the detection and quantification of this compound in the active pharmaceutical ingredient (API) to ensure patient safety.

Quantitative Data Summary

The following table summarizes the performance of a validated UHPLC-MS/MS method for the determination of this compound in Metoprolol Tartrate and Metoprolol Succinate APIs, as reported by Vidal, C. et al. (2023). This data can serve as a benchmark for the performance of the GC-MS method.

| Parameter | Metoprolol Tartrate API | Metoprolol Succinate API |

| Limit of Detection (LOD) | 0.02 ppb | 1.2 ppb |

| Limit of Quantitation (LOQ) | 2 ppb | 20 ppb |

| Recovery | 64.1% - 113.3% | 64.1% - 113.3% |

| Correlation Coefficient (R) | 0.9978 - 0.9999 | 0.9978 - 0.9999 |

Experimental Protocols

GC-MS Method for this compound in Metoprolol API

This protocol is a recommended starting point and should be validated for its intended use.

-

Metoprolol API sample

-